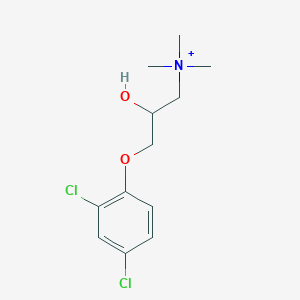![molecular formula C10H11N3O2 B11710657 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a nitroso group, and a propanenitrile group
Méthodes De Préparation
The synthesis of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxyaniline with acrylonitrile to form 3-(2-methoxyphenylamino)propanenitrile. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield the final product .
Analyse Des Réactions Chimiques
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, making it a useful tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile include:
3-[(2-Methoxyphenyl)amino]propanenitrile: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-[(4-Methoxyphenyl)amino]propanenitrile: Has a methoxy group in a different position, which can affect its reactivity and applications.
3-Amino-3-(2-methoxyphenyl)propanenitrile: Contains an amino group instead of a nitroso group, leading to different chemical properties and uses.
These compounds share some structural similarities but differ in their functional groups, leading to unique properties and applications.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-N-(2-methoxyphenyl)nitrous amide |
InChI |
InChI=1S/C10H11N3O2/c1-15-10-6-3-2-5-9(10)13(12-14)8-4-7-11/h2-3,5-6H,4,8H2,1H3 |
Clé InChI |
PJKLLRHZRFSIHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N(CCC#N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


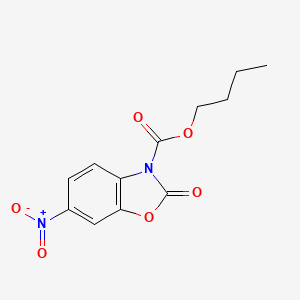
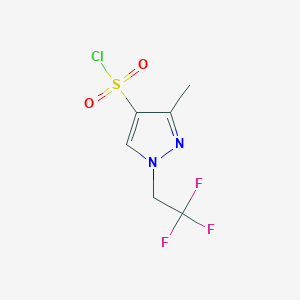
![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)
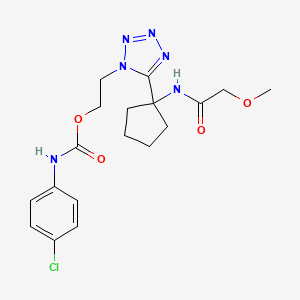
![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
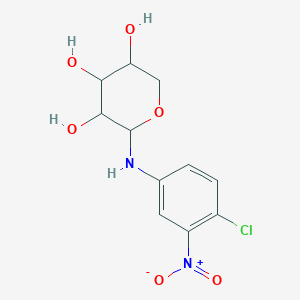
![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
